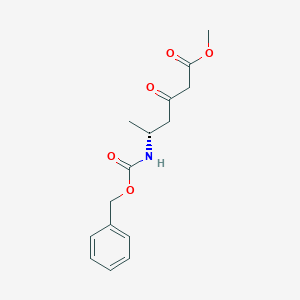
Methyl (R)-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl-protected amino group and a keto ester functionality. These features make it a valuable intermediate in organic synthesis and a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate typically involves the protection of an amino acid derivative followed by esterification and oxidation reactions. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid. The final step involves the oxidation of the resulting ester to introduce the keto functionality .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems for increased efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydroxy esters.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites. The keto ester functionality can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-5-(((tert-butyloxy)carbonyl)amino)-3-oxohexanoate: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Ethyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl ®-5-(((benzyloxy)carbonyl)amino)-3-oxohexanoate is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a keto ester functionality. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl (5R)-3-oxo-5-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C15H19NO5/c1-11(8-13(17)9-14(18)20-2)16-15(19)21-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19)/t11-/m1/s1 |
InChI Key |
OBKBZUHAJLGHHO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















